L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine
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Overview
Description
L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine is a peptide compound composed of six amino acids: L-glutamine, glycine, L-glutamine, L-threonine, L-valine, L-threonine, and L-lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and use.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, including alkylating agents or acylating agents, can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds, yielding free thiol groups.
Scientific Research Applications
L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide known for its stability and use in cell culture media.
L-Glutaminyl-L-alanyl-L-glutamine: Another peptide with similar amino acid composition but different sequence and properties.
Uniqueness
L-Glutaminylglycyl-L-glutaminyl-L-threonyl-L-valyl-L-threonyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
CAS No. |
834898-39-4 |
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Molecular Formula |
C31H56N10O12 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H56N10O12/c1-14(2)23(28(49)41-24(15(3)42)29(50)38-19(31(52)53)7-5-6-12-32)39-30(51)25(16(4)43)40-27(48)18(9-11-21(35)45)37-22(46)13-36-26(47)17(33)8-10-20(34)44/h14-19,23-25,42-43H,5-13,32-33H2,1-4H3,(H2,34,44)(H2,35,45)(H,36,47)(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,49)(H,52,53)/t15-,16-,17+,18+,19+,23+,24+,25+/m1/s1 |
InChI Key |
WVABIZUQFVSKSD-CGRUWSTJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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